N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : Innovative synthetic approaches for the preparation of oxalamide derivatives, including compounds structurally related to N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, have been developed. For instance, Mamedov et al. (2016) describe a high-yielding, operationally simple method for synthesizing N-(2-carboxyphenyl)aryloxalmonoamides, which are structurally similar to the compound (Mamedov et al., 2016).
- Molecular Structure Analysis : Studies like those by Akinade et al. (1986) have focused on determining the crystal structure of related oxalamide compounds, providing insights into their molecular geometry and bonding characteristics (Akinade et al., 1986).
Biological and Pharmacological Properties
- Antifungal Activity : Derivatives of morpholin-3-yl-acetamide, structurally related to the compound of interest, have shown significant antifungal properties. Bardiot et al. (2015) identified these derivatives as broad-spectrum antifungal agents effective against Candida and Aspergillus species (Bardiot et al., 2015).
- Antiviral and Anticancer Potential : Kaddah et al. (2021) synthesized derivatives from similar cyanophenyl compounds with notable antiviral activity against infectious bursal disease virus (IBDV), suggesting potential antiviral applications for related compounds (Kaddah et al., 2021). Kosmalski et al. (2022) explored oxime ethers, sharing structural similarities, for their potential as anti-cancer agents (Kosmalski et al., 2022).
Chemical Properties and Applications
- Ligand Synthesis and Coordination Chemistry : The synthesis of complex ligands involving oxalamide structures, as in the work of Li et al. (2012), showcases the potential of these compounds in developing new metal-organic frameworks or coordination compounds (Li et al., 2012).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-28-9-8-18-14-17(6-7-21(18)28)22(29-10-12-32-13-11-29)16-26-23(30)24(31)27-20-5-3-2-4-19(20)15-25/h2-7,14,22H,8-13,16H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCICIPTSXWXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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